molecular formula C37H48N4O5 B562496 洛匹那韦-d8

洛匹那韦-d8

货号: B562496
分子量: 636.8 g/mol
InChI 键: KJHKTHWMRKYKJE-JOYHXWCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .


Synthesis Analysis

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .


Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .


Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .


Physical and Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .

科学研究应用

  1. COVID-19 治疗:洛匹那韦与利托那韦联合使用,已对其在治疗 COVID-19 中的潜在疗效进行了评估。研究评估了它们在各种治疗方案中的作用,通常与其他药物(如羟氯喹或干扰素-β)联合使用 (Kupferschmidt & Cohen, 2020) (Horby 等人,2020)

  2. HIV 治疗:洛匹那韦/利托那韦已证明在治疗 HIV-1 感染方面有效。它以其对耐药性的高遗传屏障而著称,并且对抗逆转录病毒药物初治和既往治疗患者均有益 (Kempf 等人,2004) (Chandwani & Shuter, 2008)

  3. 药代动力学:研究探索了洛匹那韦的药代动力学,包括影响其血浆浓度的患者特征等因素 (van der Leur 等人,2006)

  4. 纳米结构脂质载体:已开展研究开发洛匹那韦的纳米结构脂质载体,用于靶向大脑以减少 HIV 相关神经认知障碍 (Garg 等人,2019)

  5. 耐药性和安全性:已对涉及洛匹那韦/利托那韦的 HIV 治疗中的耐药性发生率进行了调查,研究结果表明与其他治疗相比,耐药性较低 (Delaugerre 等人,2009)

  6. 联合疗法:研究评估了洛匹那韦/利托那韦与其他药物联合使用的情况,检查了它们在各种治疗策略中的有效性,包括针对 SARS 等疾病的治疗 (Chu 等人,2004)

  7. 抗癌潜力:洛匹那韦的一种新型 NO 释放衍生物洛匹那韦-NO 已被发现比洛匹那韦在体外和体内具有更强的抗癌作用,表明其治疗黑色素瘤的潜力 (Paskaš 等人,2019)

作用机制

Lopinavir-d8 works by arresting the maturation of HIV-1, thereby blocking its infectivity . It has been shown to impair protein synthesis via AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) activation .

属性

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。